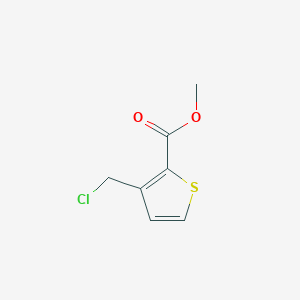

Methyl 3-(chloromethyl)thiophene-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(chloromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKRMDHRJYGKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740338 | |

| Record name | Methyl 3-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478628-20-5 | |

| Record name | Methyl 3-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chloromethyl Group: a Reactive Handle for Molecular Elaboration

Role of Chloromethyl Functionalization

The chloromethyl group (-CH2Cl) is a highly reactive functional group that serves as a versatile synthetic handle in organic synthesis. Its utility stems from the reactivity of the carbon-halogen bond, which allows for a variety of chemical transformations. Halogenated heterocyclic compounds are fundamental building blocks for creating pharmaceuticals, agrochemicals, and advanced materials.

The chloromethyl group is readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, enabling the introduction of diverse functionalities onto the thiophene (B33073) ring. This reactivity is crucial for constructing more complex molecular architectures. For instance, the chloromethyl group can participate in nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes chloromethylated compounds like Methyl 3-(chloromethyl)thiophene-2-carboxylate invaluable for diversity-oriented synthesis, a strategy aimed at generating a wide range of molecular skeletons for screening in drug discovery. researchgate.net

Research Applications and Synthetic Utility

Overview of Academic Research Trajectories

Methyl 3-(chloromethyl)thiophene-2-carboxylate is a key intermediate in the synthesis of more complex substituted thiophenes. The unique positioning of the chloromethyl group at the 3-position provides a different reactivity and steric environment compared to the more common 2-substituted thiophenes, making it a valuable tool for accessing novel thiophene (B33073) derivatives.

Research has demonstrated its utility in synthesizing a variety of compounds. For example, related chloromethylthiophene derivatives are used in the production of antifungal agents like Tioconazole through O-alkylation reactions. nbinno.com The synthesis of such compounds often involves the chloromethylation of thiophene derivatives, a reaction that introduces the reactive -CH2Cl group. nbinno.comgoogle.com

The development of efficient synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives is an active area of research, driven by their importance as building blocks for new families of insecticides and other agrochemicals. beilstein-journals.org The reactivity of the chloromethyl group allows for its conversion into other functional groups, further expanding the synthetic possibilities. For instance, it can be reduced to a methyl group or participate in the formation of fused ring systems. The study of such reactions contributes to the growing library of synthetic methodologies available to organic chemists for the construction of complex, biologically active molecules.

| Property | Data |

| Compound Name | Methyl 3-(chloromethyl)thiophene-2-carboxylate |

| CAS Number | 35058-38-7 |

| Molecular Formula | C7H7ClO2S |

| Molecular Weight | 190.65 g/mol |

| Synonyms | Methyl 3-(chloromethyl)-2-thiophenecarboxylate |

| Reactant | Reagent(s) | Product Type | Reference |

| Thiophene | Paraformaldehyde, HCl | Chloromethylated Thiophene | |

| 2-Chloro-3-(chloromethyl)thiophene | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | O-alkylated product (Tioconazole synthesis) | nbinno.com |

| 3-Methylthiophene-2-carboxylate | Aqueous Bromine | Brominated thiophene | beilstein-journals.org |

| Chloromethylthiophene | Boronic acid/ester (Palladium-catalyzed) | Aryl- or vinyl-substituted thiophene |

Direct Halomethylation of Thiophene-2-carboxylate (B1233283) Systems

Direct chloromethylation of the thiophene ring, specifically at the 3-position in the presence of a deactivating carboxylate group at the 2-position, presents a significant synthetic challenge due to the electronic properties of the thiophene nucleus.

Regioselective Chloromethylation Techniques

The direct introduction of a chloromethyl group onto an aromatic ring is typically achieved through the Blanc chloromethylation reaction, which involves the use of formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst. However, the electron-withdrawing nature of the methyl carboxylate group at the C2 position of the thiophene ring directs electrophilic aromatic substitution preferentially to the C5 position.

Achieving regioselective chloromethylation at the C3 position is therefore challenging. Research into directing group strategies, where a functional group transiently coordinates to a catalyst to direct a reaction to a specific position, may offer a potential avenue for achieving this transformation. While general methods for thiophene chloromethylation exist, specific and high-yielding protocols for the direct, regioselective 3-chloromethylation of methyl thiophene-2-carboxylate remain an area of ongoing research.

Optimization of Reaction Conditions for Chloromethylation

For the general chloromethylation of thiophene, reaction conditions are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, such as bis(thienyl)methanes and polymers. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and the ratio of reactants.

In a typical procedure, the reaction is carried out at low temperatures, often between -15°C and 20°C, to control the reactivity and improve selectivity. google.commdpi.comsigmaaldrich.com Common chloromethylating agents include a mixture of concentrated hydrochloric acid, paraformaldehyde, and gaseous hydrogen chloride. google.commdpi.comsigmaaldrich.com The use of a co-solvent, such as a ketone, has been shown to improve the purity of the product by reducing tar formation. nih.govgoogle.com

Table 1: Representative Conditions for General Thiophene Chloromethylation

| Parameter | Condition | Reference |

|---|---|---|

| Chloromethylating Agents | Conc. HCl, Paraformaldehyde, HCl (gas) | google.commdpi.comsigmaaldrich.com |

| Catalyst/Solvent | Dialkyl-ketone type solvents (e.g., acetone, methyl-isobutyl-ketone) | nih.govgoogle.com |

| Temperature | -15°C to +20°C | google.commdpi.comsigmaaldrich.com |

| Molar Ratio (Thiophene:HCl(aq):HCl(g):Paraformaldehyde) | 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0 | mdpi.com |

It is important to note that these conditions are for the general chloromethylation of thiophene and would require significant adaptation and optimization to achieve the desired regioselectivity for methyl 3-(chloromethyl)thiophene-2-carboxylate.

Indirect Synthetic Routes via Thiophene Precursors

Given the challenges of direct regioselective chloromethylation, indirect synthetic routes starting from appropriately functionalized thiophene precursors are often more viable and offer better control over the final product's structure.

Functional Group Interconversions for Chloromethyl Introduction

A common strategy involves the synthesis of a thiophene ring already bearing a suitable precursor functional group at the 3-position, which can then be converted into the desired chloromethyl group.

From 3-Hydroxymethyl Derivatives: A plausible and widely used approach is the conversion of a hydroxymethyl group to a chloromethyl group. This can be achieved by treating the corresponding alcohol, methyl 3-(hydroxymethyl)thiophene-2-carboxylate, with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The synthesis of the starting alcohol can be accomplished through the reduction of the corresponding 3-formyl derivative.

From 3-Formyl Derivatives: The synthesis of methyl 3-formylthiophene-2-carboxylate serves as a key step in this indirect route. The formyl group can be introduced onto the thiophene ring through various formylation reactions, such as the Vilsmeier-Haack reaction on a suitable thiophene precursor. scbt.com Subsequent reduction of the aldehyde to a primary alcohol, followed by chlorination, provides the target molecule.

From 3-Methyl Derivatives: Another potential indirect route involves the radical chlorination of methyl 3-methylthiophene-2-carboxylate. This reaction, typically initiated by UV light or a radical initiator like AIBN, would introduce a chlorine atom onto the methyl group. However, controlling the degree of chlorination and avoiding side reactions on the thiophene ring can be challenging and would require careful optimization of reaction conditions.

Esterification Strategies for Carboxylate Formation

In some synthetic pathways, the chloromethylated thiophene carboxylic acid may be synthesized first, followed by esterification to yield the final product.

The Fischer esterification is a classic method for converting a carboxylic acid to its corresponding ester. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid, 3-(chloromethyl)thiophene-2-carboxylic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edumasterorganicchemistry.com The equilibrium of the reaction is typically shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com

Alternative esterification methods that proceed under milder conditions may also be employed, particularly if the starting material is sensitive to strong acids. These can include reaction with diazomethane (B1218177) or the use of coupling agents.

Table 2: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com |

| Reaction with Thionyl Chloride and Methanol | SOCl₂, Methanol | The carboxylic acid is first converted to the more reactive acid chloride, which then reacts with methanol. commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP, Methanol | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

Microwave-Assisted and Catalytic Synthetic Approaches

Modern synthetic chemistry increasingly utilizes techniques such as microwave irradiation and advanced catalysis to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of chemical reactions, including the functionalization of heterocyclic compounds like thiophene. mdpi.commasterorganicchemistry.comfrontiersin.orgbeilstein-journals.org The application of microwave heating to the chloromethylation of thiophene derivatives could potentially lead to shorter reaction times and improved yields compared to conventional heating methods. mdpi.commasterorganicchemistry.comfrontiersin.orgbeilstein-journals.org However, specific protocols for the microwave-assisted synthesis of methyl 3-(chloromethyl)thiophene-2-carboxylate with high regioselectivity are not yet well-documented and represent an area for future investigation.

Catalytic approaches for the C-H functionalization of thiophenes are also a rapidly developing field. nih.govrsc.org The use of transition metal catalysts, in conjunction with directing groups, has shown promise for achieving regioselective functionalization of aromatic and heteroaromatic rings. nih.govsnnu.edu.cn A catalytic system that could selectively activate the C3-H bond of methyl thiophene-2-carboxylate for chloromethylation would be a significant advancement in the synthesis of this important compound. Research in this area is ongoing, with the potential to provide more efficient and selective synthetic routes. nih.govrsc.org

Enhancing Reaction Kinetics and Yields in Thiophene Synthesis

Optimizing reaction conditions is fundamental to improving the efficiency of synthetic routes to thiophene derivatives. Key strategies involve the use of non-conventional energy sources like microwave irradiation and the careful selection of catalysts and solvents to accelerate reaction rates and increase product yields.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of heterocyclic systems. For instance, the synthesis of certain complex thiophene-2-carboxylate derivatives has been effectively conducted under microwave irradiation. In one example, the reaction of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one with methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of pyridine (B92270) was completed in just 30 minutes at 80 °C under 150 W of microwave power, affording the desired product in a 57% yield. rsc.org This represents a significant reduction in reaction time compared to conventional heating methods, which often require several hours.

The choice of catalyst and solvent system is also critical. In the synthesis of polysubstituted 3-aminothiophenes from allenes and thioamides, extensive optimization revealed that a catalyst system of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) in 1,4-dioxane (B91453) provided the highest yields. organic-chemistry.org The reaction proceeds efficiently under these mild conditions, highlighting how a tailored catalyst-oxidant combination can enhance reaction outcomes. organic-chemistry.org Similarly, novel conditions for the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, utilize an inorganic base in a THF/water mixture to suppress byproduct formation, thereby improving the yield and simplifying product isolation. mdpi.com

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Sulfonamide formation on thiophene ring | Microwave Irradiation | CH₂Cl₂, Pyridine, 150 W, 80 °C | 30 min | 57% | rsc.org |

| 3-Aminothiophene synthesis | Catalyst System | TBAI/TBHP, 1,4-Dioxane | Not Specified | up to 85% | organic-chemistry.org |

| 2-Aminothiophene synthesis (Gewald) | Modified Conditions | Inorganic base, THF/water | Not Specified | Improved yields | mdpi.com |

Role of Metal Catalysis in Functionalization

Metal-catalyzed reactions are indispensable for the synthesis and functionalization of thiophene rings, enabling the formation of C-C and C-heteroatom bonds with high precision and regioselectivity. bohrium.com Palladium, copper, and rhodium complexes are among the most utilized catalysts for these transformations. bohrium.com Such methods are crucial for introducing the specific substituents found in Methyl 3-(chloromethyl)thiophene-2-carboxylate and its derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of thiophene scaffolds. For example, a palladium-catalyzed carbonylation procedure can be used to introduce a carboxylic acid or ester group at the 2-position of a thiophene ring. This was demonstrated in a route where 2,4-dibromo-3-methylthiophene (B6597321) was successfully converted to its corresponding carboxylic acid or ester derivative under carbon monoxide pressure, using a Pd/C catalyst with 1,3-Bis(diphenylphosphino)propane (DPPP) as a ligand. beilstein-journals.org Furthermore, direct C-H arylation, another palladium-catalyzed process, allows for the modification of the thiophene ring without prior halogenation. This has been applied to derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate, where aryl groups can be selectively introduced at the C5 position. researchgate.net

Other metals also play a key role. Copper-mediated annulation reactions are used to construct the thiophene ring itself from acyclic precursors. bohrium.com Rhodium catalysts can generate thiavinyl carbenes from 1,2,3-thiadiazoles, which then undergo cycloaddition reactions to form thiophenes. bohrium.com These metal-catalyzed heterocyclization strategies offer atom-economical pathways to highly substituted thiophenes. bohrium.com

| Metal Catalyst | Reaction Type | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Palladium (Pd/C with DPPP) | Carbonylation | 2,4-Dibromo-3-methylthiophene | Introduction of -COOH or -COOEt group | beilstein-journals.org |

| Palladium | Direct C-H Arylation | Methyl 3-amino-4-methylthiophene-2-carboxylate | Arylation at C5 position | researchgate.net |

| Copper | [4+1] Annulation | Enaminothiones | Formation of cyanoalkyl-thiophene motif | bohrium.com |

| Rhodium | [3+2] Cycloaddition | 1,2,3-Thiadiazole | Formation of thiophene ring | bohrium.com |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules like substituted thiophenes from simple precursors in a single synthetic operation. These approaches are characterized by their operational simplicity, reduction of waste, and high atom economy, making them attractive for modern organic synthesis.

The synthesis of 2,3-disubstituted thiophenes, which share the substitution pattern of Methyl 3-(chloromethyl)thiophene-2-carboxylate, has been achieved through elegant one-pot, two-step procedures. One such method involves the reaction of trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates with 1,4-dithiane-2,5-diol (B140307). rsc.orgresearchgate.net In a sequential one-pot process, the nitrocyclopropane (B1651597) is first treated with boron trifluoride etherate to generate an aroylmethylidene malonate in situ. Subsequent addition of 1,4-dithiane-2,5-diol and triethylamine (B128534) triggers a tandem thia-Michael addition/aldol reaction to form a tetrahydrothiophene (B86538) intermediate, which is then aromatized in a separate step to yield the final 2,3-disubstituted thiophene. rsc.orgresearchgate.net

Another powerful approach is the tandem thia-Michael/aldol reaction of allenyl esters with a mercaptoacetaldehyde (B1617137) equivalent (1,4-dithiane-2,5-diol) in the presence of triethylamine. clockss.org This reaction provides 2,3,4-trisubstituted tetrahydrothiophenes, which can be readily dehydrated using p-toluenesulfonic acid to furnish the corresponding 2,3-disubstituted thiophenes in high yields. clockss.org For example, the reaction of methyl 2-phenyl-2,3-butadienoate with 1,4-dithiane-2,5-diol yields the tetrahydrothiophene intermediate, which upon dehydration with p-toluenesulfonic acid, produces Methyl 2-(1-phenylethyl)thiophene-3-carboxylate in 82% yield. clockss.org These methods exemplify the power of cascade reactions to rapidly build molecular complexity.

| Method | Key Reactants | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Sequential One-Pot Tandem Reaction | Nitrocyclopropane dicarboxylate, 1,4-Dithiane-2,5-diol | Tetrahydrothiophene | 2,3-Disubstituted thiophene | rsc.orgresearchgate.net |

| Tandem Thia-Michael/Aldol Reaction | Allenyl ester, 1,4-Dithiane-2,5-diol | 2,3,4-Trisubstituted tetrahydrothiophene | 2,3-Disubstituted thiophene | clockss.org |

| Tandem Thio-Michael/Oxidative Annulation | Thioamide, Allene | Not Isolated | Polysubstituted 3-aminothiophene | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary reactive site for nucleophilic attack on methyl 3-(chloromethyl)thiophene-2-carboxylate is the benzylic-like carbon of the chloromethyl group. The presence of the adjacent thiophene ring and the electron-withdrawing ester group influences the susceptibility of this position to nucleophilic displacement.

Displacement by Nitrogen-Centered Nucleophiles

The chloromethyl group readily undergoes substitution by various nitrogen-centered nucleophiles, providing a convenient route to a range of nitrogen-containing thiophene derivatives. For instance, reaction with primary and secondary amines leads to the corresponding aminomethylthiophenes. These reactions are fundamental in the construction of more complex heterocyclic systems, such as thieno[3,2-b]pyridines, which are of interest in medicinal chemistry.

A notable application is the synthesis of thieno[3,2-c]pyrazole derivatives. The reaction of methyl 3-(chloromethyl)thiophene-2-carboxylate with hydrazine (B178648) derivatives serves as a key step in the construction of this fused heterocyclic system, which is recognized as a privileged scaffold in drug discovery. Similarly, reaction with sodium azide (B81097) provides the corresponding azidomethyl derivative, a versatile intermediate that can be further transformed into amines or used in cycloaddition reactions.

Reactions with Oxygen-, Sulfur-, and Carbon-Centered Nucleophiles

Displacement of the chloride is also readily achieved with oxygen-, sulfur-, and carbon-centered nucleophiles. Reaction with alkoxides, such as sodium methoxide (B1231860), yields the corresponding methoxymethyl derivative. Similarly, sulfur nucleophiles like thiolates can be employed to introduce sulfur-containing side chains.

Carbon-centered nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, are effective for forming new carbon-carbon bonds. For example, the alkylation of diethyl malonate with methyl 3-(chloromethyl)thiophene-2-carboxylate in the presence of a base provides the corresponding malonic ester derivative. This product can be further manipulated to introduce a variety of functional groups. Another important reaction involves the use of cyanide as a nucleophile, which introduces a cyanomethyl group. This nitrile functionality can then be hydrolyzed to a carboxylic acid or reduced to an amine, offering a pathway to a range of derivatives.

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Hydrazine | Aminomethyl (for cyclization) |

| Nitrogen | Sodium Azide | Azidomethyl |

| Oxygen | Sodium Methoxide | Methoxymethyl |

| Sulfur | Sodium Thiomethoxide | (Methylthio)methyl |

| Carbon | Diethyl Malonate | Substituted Malonic Ester |

| Carbon | Potassium Cyanide | Cyanomethyl |

Elucidation of Reaction Mechanisms (e.g., SN1 vs. SN2 pathways)

The mechanism of nucleophilic substitution at the chloromethyl group can proceed via either an SN1 or SN2 pathway, and the predominant route is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The chloromethyl group is a primary halide, which typically favors an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. Strong, non-bulky nucleophiles and polar aprotic solvents generally promote the SN2 pathway.

However, the benzylic-like nature of the chloromethyl group, being adjacent to the thiophene ring, can stabilize a potential carbocation intermediate through resonance. This stabilization could allow for an SN1-type mechanism, particularly with weak nucleophiles or in polar protic solvents that can solvate both the carbocation and the leaving group. The electron-withdrawing nature of the methoxycarbonyl group at the 2-position of the thiophene ring would, however, destabilize the adjacent carbocation, thus making an SN1 pathway less favorable compared to an unsubstituted 3-chloromethylthiophene. Consequently, for most synthetically useful reactions involving reasonably strong nucleophiles, the SN2 mechanism is the more probable pathway.

| Factor | Favors SN1 | Favors SN2 | Relevance to Methyl 3-(chloromethyl)thiophene-2-carboxylate |

| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | Primary halide structure strongly favors SN2. |

| Carbocation Stability | High (resonance, alkyl groups) | Low | Resonance stabilization is possible but counteracted by the electron-withdrawing ester group. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂NH) | Most synthetic applications utilize strong nucleophiles, favoring SN2. |

| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMF) | Solvent choice can be used to influence the pathway. |

Reactivity of the Thiophene Ring System

The thiophene ring in methyl 3-(chloromethyl)thiophene-2-carboxylate is an electron-rich aromatic system, but its reactivity is significantly modulated by the two substituents. The methoxycarbonyl group is a deactivating, meta-directing group, while the chloromethyl group is generally considered a weakly deactivating, ortho-, para-directing group.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound is directed by the combined electronic effects of the existing substituents. The thiophene ring itself is more reactive towards electrophiles than benzene (B151609). In a 2,3-disubstituted thiophene, the incoming electrophile will typically be directed to the C5 position, which is the most activated and sterically accessible position.

The methoxycarbonyl group at C2 is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C4 and C5 positions. The chloromethyl group at C3 is weakly deactivating due to the inductive effect of the chlorine atom but can direct to the C4 and C5 positions (ortho and para relative to the CH₂Cl group). The combined effect of these two groups strongly favors electrophilic attack at the C5 position. For example, halogenation or nitration of methyl 3-methylthiophene-2-carboxylate, a closely related compound, has been shown to occur selectively at the 5-position. beilstein-journals.org It is expected that methyl 3-(chloromethyl)thiophene-2-carboxylate would exhibit similar regioselectivity.

| Electrophilic Reagent | Expected Major Product |

| Br₂ / Acetic Acid | Methyl 5-bromo-3-(chloromethyl)thiophene-2-carboxylate |

| HNO₃ / H₂SO₄ | Methyl 3-(chloromethyl)-5-nitrothiophene-2-carboxylate |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | Methyl 3-(chloromethyl)-5-formylthiophene-2-carboxylate |

Metallation and Cross-Coupling Reactions at the Thiophene Core

The thiophene ring can be functionalized through metallation followed by quenching with an electrophile. Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. In the case of thiophene-2-carboxylates, the carboxylate group can direct lithiation to the C3 position. However, with a substituent already present at C3, deprotonation would likely occur at the C5 position, which is the most acidic C-H bond on the thiophene ring. The use of a strong base like lithium diisopropylamide (LDA) would be expected to deprotonate the C5 position, allowing for the introduction of various electrophiles.

Palladium-catalyzed cross-coupling reactions are another important method for the functionalization of the thiophene core. While the chloromethyl group itself can participate in certain cross-coupling reactions, the C-H bonds of the thiophene ring can also be activated. Direct arylation, for instance, could be achieved at the C5 position. researchgate.net Furthermore, if a halogen were introduced at the C5 position via electrophilic substitution, this could then serve as a handle for Suzuki, Sonogashira, or other cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagents | Expected Outcome |

| Directed Metalation | 1. LDA, THF, -78 °C2. Electrophile (e.g., I₂, DMF) | Functionalization at the C5 position |

| Direct C-H Arylation | Aryl Halide, Pd Catalyst, Base | Arylation at the C5 position |

| Suzuki Coupling (of a 5-halo derivative) | Arylboronic acid, Pd Catalyst, Base | 5-Aryl derivative |

| Sonogashira Coupling (of a 5-halo derivative) | Terminal alkyne, Pd/Cu Catalysts, Base | 5-Alkynyl derivative |

Transformations of the Methyl Ester Group

The methyl ester group of methyl 3-(chloromethyl)thiophene-2-carboxylate is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of the carboxylate functionality, leading to the synthesis of a diverse range of thiophene derivatives with potential applications in medicinal chemistry and materials science.

Transesterification and Ammonolysis Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of methyl 3-(chloromethyl)thiophene-2-carboxylate, the methyl group can be replaced by other alkyl or aryl groups by reacting the ester with a corresponding alcohol in the presence of an acid or base catalyst. The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a methoxide ion. masterorganicchemistry.com

For instance, the reaction of a methyl thiophene-2-carboxylate with ethanol in the presence of a suitable catalyst would be expected to yield the corresponding ethyl ester. The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process. While specific studies on the transesterification of methyl 3-(chloromethyl)thiophene-2-carboxylate are not extensively documented, the principles of this reaction are well-established for a wide range of esters, including various thiophene carboxylates. organic-chemistry.org

Ammonolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction typically requires heating and may be catalyzed by acids or bases. The reaction of methyl 3-(chloromethyl)thiophene-2-carboxylate with ammonia would be expected to yield 3-(chloromethyl)thiophene-2-carboxamide. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted amides.

The mechanism of ammonolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of methanol to give the amide product. Kinetic studies on the aminolysis of related thiophenyl 2-thiopheneacetates in acetonitrile (B52724) have shown that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The reactivity in these reactions is influenced by the nature of the amine and the substituents on the thiophene ring. The synthesis of various thiophene-2-carboxamide derivatives has been reported through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov

A summary of expected transesterification and ammonolysis products is presented in the table below.

| Reactant | Reagent | Expected Product |

| Methyl 3-(chloromethyl)thiophene-2-carboxylate | Ethanol (in acid/base) | Ethyl 3-(chloromethyl)thiophene-2-carboxylate |

| Methyl 3-(chloromethyl)thiophene-2-carboxylate | Ammonia | 3-(chloromethyl)thiophene-2-carboxamide |

| Methyl 3-(chloromethyl)thiophene-2-carboxylate | Primary Amine (R-NH₂) | N-Alkyl-3-(chloromethyl)thiophene-2-carboxamide |

| Methyl 3-(chloromethyl)thiophene-2-carboxylate | Secondary Amine (R₂NH) | N,N-Dialkyl-3-(chloromethyl)thiophene-2-carboxamide |

Reduction and Oxidation of the Carboxylate Functionality

The carboxylate group of methyl 3-(chloromethyl)thiophene-2-carboxylate can be either reduced to an alcohol or the thiophene ring can be oxidized, depending on the reagents and reaction conditions.

Reduction of the methyl ester functionality to a primary alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comochemacademy.com The reaction of methyl 3-(chloromethyl)thiophene-2-carboxylate with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup, would be expected to yield (3-(chloromethyl)thiophen-2-yl)methanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups in the molecule. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. ochemacademy.com

The mechanism for the reduction of esters with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a methoxide ion to form an aldehyde, which is subsequently reduced by another equivalent of hydride to the corresponding alkoxide. Acidic workup then protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.com

Oxidation of thiophene derivatives can be complex. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, the oxidation of thiophene derivatives with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) has been shown to proceed stepwise to the corresponding sulfone. acs.org However, the direct oxidation of the methyl ester group itself is not a typical transformation. Instead, the chloromethyl group could potentially be oxidized to an aldehyde or a carboxylic acid under specific conditions. For example, various oxidizing agents are known to convert methyl groups on aromatic rings to carboxylic acids. researchgate.netpsu.edu The specific outcome of an oxidation reaction on methyl 3-(chloromethyl)thiophene-2-carboxylate would depend heavily on the chosen oxidizing agent and reaction conditions. In some cases, oxidation can lead to the formation of reactive metabolites, as seen in the cytochrome P450-mediated oxidation of tienilic acid, a compound containing a thiophene-2-carbonyl moiety. nih.gov

The expected products from the reduction of the ester and potential oxidation of the chloromethyl group are summarized below.

| Starting Material | Reagent | Expected Product |

| Methyl 3-(chloromethyl)thiophene-2-carboxylate | 1. LiAlH₄2. H₃O⁺ | (3-(chloromethyl)thiophen-2-yl)methanol |

| Methyl 3-(chloromethyl)thiophene-2-carboxylate | Oxidizing Agent (e.g., KMnO₄) | 2-(methoxycarbonyl)thiophene-3-carboxylic acid (potential product from chloromethyl oxidation) |

Intramolecular Cyclization and Annulation Reactions

The presence of both a chloromethyl group and a methyl ester group on the thiophene ring of methyl 3-(chloromethyl)thiophene-2-carboxylate provides opportunities for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for the synthesis of novel polycyclic compounds with potential biological activity.

One common strategy involves the reaction of the chloromethyl group with a nucleophile, which can be either an external reagent that subsequently reacts with the ester group, or a nucleophile generated from the ester group itself. For example, condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base leads to the formation of thieno[3,2-b]thiophene (B52689) derivatives. nih.govnih.gov This suggests that methyl 3-(chloromethyl)thiophene-2-carboxylate could undergo a similar reaction where the chloromethyl group acts as an electrophile for an incoming nucleophile, setting the stage for a subsequent cyclization involving the ester.

Another possibility is the transformation of the ester group into a functionality that can then react with the chloromethyl group. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acid chloride, could lead to an intramolecular Friedel-Crafts type acylation if the thiophene ring is sufficiently activated, although this is less likely given the deactivating nature of the ester group.

More plausibly, the chloromethyl group can be converted into a nucleophilic species. For example, displacement of the chloride with a suitable nucleophile, such as an amine, could be followed by an intramolecular amidation with the ester group to form a lactam. The synthesis of substituted thieno[3,2-c]pyrazoles and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidines often involves the cyclization of suitably substituted thiophene precursors. researchgate.net

Recent advances in the synthesis of thiophene derivatives have highlighted the use of cyclization reactions of functionalized alkynes to construct the thiophene ring itself. mdpi.com While not directly starting from methyl 3-(chloromethyl)thiophene-2-carboxylate, these methods demonstrate the versatility of cyclization strategies in building complex thiophene-containing molecules. The Fiesselmann thiophene synthesis is another powerful tool for constructing thieno[3,2-b]thiophene derivatives. nih.gov

The following table provides hypothetical examples of fused systems that could be derived from methyl 3-(chloromethyl)thiophene-2-carboxylate through intramolecular reactions.

| Reaction Type | Intermediate/Reagent | Fused System |

| Intramolecular Alkylation | Reaction with a nucleophile (e.g., methyl thioglycolate) followed by cyclization | Thieno[3,2-b]thiophene derivative |

| Intramolecular Amidation | Conversion of chloromethyl to aminomethyl, followed by cyclization | Thieno[3,2-c]pyridinone derivative |

| Annulation | Reaction with a bifunctional reagent | Polycyclic thiophene derivative |

Derivatization and Advanced Functionalization Strategies of Methyl 3 Chloromethyl Thiophene 2 Carboxylate

Construction of Fused Heterocyclic Systems

The bifunctional nature of methyl 3-(chloromethyl)thiophene-2-carboxylate, possessing both an electrophilic chloromethyl group and a carboxylate moiety, theoretically allows for its use as a versatile scaffold in the synthesis of various fused heterocyclic systems. These reactions are pivotal in medicinal chemistry and materials science for the generation of novel molecular architectures with unique biological and physical properties.

Pyrrolo-, Thieno-, and Other Annulated Thiophene (B33073) Derivatives

For instance, the chloromethyl group can serve as an anchor for nucleophilic substitution by amines or thiols, which, after subsequent manipulation of the carboxylate group, could lead to intramolecular cyclization. A hypothetical pathway could involve the reaction with an amino acid ester, followed by hydrolysis of the thiophene ester and subsequent amide bond formation to yield a pyrrolothiophene derivative.

Similarly, reaction with a mercapto-functionalized molecule could pave the way for the synthesis of thieno-annulated systems. The success of these strategies would be highly dependent on the reaction conditions and the stability of the intermediates.

Ring-Closing Reactions Initiated by the Chloromethyl Group

The reactive chloromethyl group is a prime initiator for a variety of ring-closing reactions. Intramolecular nucleophilic substitution is a common strategy to form cyclic structures. By tethering a nucleophile to another position on the thiophene ring or to a side chain, the chloromethyl group can readily undergo cyclization.

For example, if the ester group at the 2-position were to be converted into a suitable nucleophile, an intramolecular reaction could lead to the formation of a fused lactone. Alternatively, derivatization at the 4- or 5-position of the thiophene ring with a nucleophilic moiety would enable the formation of five- or six-membered fused rings, respectively. The regioselectivity of such reactions would be a critical aspect to control.

Introduction of Complex Side Chains and Polyfunctional Molecules

The introduction of diverse and complex side chains onto the thiophene core is crucial for modulating the physicochemical and biological properties of the resulting molecules. Methyl 3-(chloromethyl)thiophene-2-carboxylate offers two distinct points for such modifications.

Carbon-Carbon Bond Formation via Organometallic Reagents

Organometallic cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. While the chloromethyl group is not a typical substrate for these reactions, it can be converted into a more suitable functional group, such as a boronic ester or an organostannane, to participate in such couplings.

A more direct approach would be to utilize the inherent reactivity of the chloromethyl group in reactions with organometallic reagents. For example, Grignard reagents or organocuprates could potentially displace the chloride to form a new carbon-carbon bond, thereby introducing a variety of alkyl, aryl, or vinyl substituents at the 3-position. The ester group at the 2-position would likely require protection during such transformations.

A hypothetical reaction scheme is presented below:

| Reagent Type | Potential Reaction | Resulting Structure |

| Grignard Reagent (R-MgX) | Nucleophilic substitution | Methyl 3-(R-methyl)thiophene-2-carboxylate |

| Organocuprate (R₂CuLi) | Nucleophilic substitution | Methyl 3-(R-methyl)thiophene-2-carboxylate |

Incorporating Biologically Inspired Moieties

The chloromethyl group serves as a convenient electrophilic handle for the attachment of various biologically relevant moieties, such as amino acids, peptides, or nucleoside analogs. This allows for the creation of hybrid molecules with potential therapeutic applications.

For instance, the nucleophilic side chains of amino acids like lysine, cysteine, or the N-terminus of a peptide could react with the chloromethyl group to form a stable covalent bond. This strategy is valuable for the synthesis of peptidomimetics, where the thiophene core acts as a scaffold to mimic peptide secondary structures.

Combinatorial Chemistry Approaches to Compound Libraries

The reactivity of methyl 3-(chloromethyl)thiophene-2-carboxylate makes it an attractive building block for the generation of compound libraries through combinatorial chemistry. The two distinct functional groups allow for a divergent synthetic approach, where a common core is elaborated with a variety of building blocks to rapidly generate a large number of structurally diverse molecules.

For example, in a solid-phase synthesis approach, the carboxylate group could be used to anchor the molecule to a resin. The chloromethyl group would then be available for reaction with a library of nucleophiles. Subsequent cleavage from the resin would yield a library of 3-substituted thiophene-2-carboxylic acids. Alternatively, the chloromethyl group could be used for initial resin attachment, leaving the ester group free for further derivatization.

Selective Modulations of Thiophene Reactivity

The synthetic utility of Methyl 3-(chloromethyl)thiophene-2-carboxylate stems from the distinct reactivity profiles of its constituent parts: the thiophene core, the ester functionality at the C2 position, and the chloromethyl side chain at the C3 position. The interplay between these groups allows for selective chemical transformations, enabling the molecule to serve as a versatile scaffold for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the methyl carboxylate group significantly influences the aromatic reactivity of the thiophene ring, while the chloromethyl group provides a highly reactive site for nucleophilic substitution.

Side-Chain Modification via Nucleophilic Substitution

The primary and most straightforward mode of derivatization for Methyl 3-(chloromethyl)thiophene-2-carboxylate involves the chloromethyl group. As a primary alkyl chloride, it is an excellent electrophile for SN2 reactions. wikipedia.org This reactivity allows for the facile introduction of a wide array of functionalities at the C3-position by displacement of the chloride ion with various nucleophiles. This pathway is generally preferred under mild conditions, leaving the thiophene ring and the ester group intact.

Common nucleophiles that can be employed for this transformation include:

Amines: Primary and secondary amines react to form the corresponding 3-(aminomethyl)thiophene derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields ether linkages.

Thiols and Thiophenoxides: These sulfur-based nucleophiles readily form thioethers.

Cyanide: The introduction of a nitrile group opens up further synthetic possibilities, such as hydrolysis to a carboxylic acid or reduction to an amine.

Azide (B81097): Sodium azide can be used to introduce an azidomethyl group, which is a precursor for amines (via reduction) or can be used in cycloaddition reactions.

The table below illustrates the expected products from the reaction of Methyl 3-(chloromethyl)thiophene-2-carboxylate with a selection of common nucleophiles.

| Nucleophile (Nuc-H) | Reagent | Product Structure | Product Name |

| Diethylamine | Et₂NH | Methyl 3-((diethylamino)methyl)thiophene-2-carboxylate | |

| Sodium Methoxide (B1231860) | NaOMe | Methyl 3-(methoxymethyl)thiophene-2-carboxylate | |

| Thiophenol | PhSH | Methyl 3-((phenylthio)methyl)thiophene-2-carboxylate | |

| Sodium Cyanide | NaCN | Methyl 3-(cyanomethyl)thiophene-2-carboxylate | |

| Sodium Azide | NaN₃ | Methyl 3-(azidomethyl)thiophene-2-carboxylate |

This table presents hypothetical reaction products based on established principles of nucleophilic substitution.

Regioselective Modulation of the Thiophene Ring

The reactivity of the thiophene ring itself is strongly governed by the electronic effects of its substituents. The methyl-2-carboxylate group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS). lumenlearning.com Conversely, this deactivation is not uniform across all positions. In thiophene, electrophilic attack preferentially occurs at the C2 or C5 positions. pearson.com With the C2 position occupied, and considering the deactivating nature of the ester, any subsequent electrophilic substitution is strongly directed to the C5 position. The C4 position is both electronically disfavored and sterically hindered.

Electrophilic Aromatic Substitution (EAS): Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration would be expected to yield the corresponding 5-substituted derivative. The reaction conditions would need to be carefully controlled due to the deactivated nature of the ring. For instance, bromination of methyl 3-methylthiophene-2-carboxylate has been reported as a pathway to functionalized thiophenes. beilstein-journals.org

Directed Metalation: A more versatile strategy for functionalizing the C5 position is through directed metalation. acs.orgacs.orgnih.gov Strong bases, such as lithium diisopropylamide (LDA) or Knochel-Hauser bases (like TMPZnCl·LiCl), can selectively deprotonate the most acidic proton on the ring. The C5 proton is the most acidic due to its proximity to the sulfur atom and the inductive influence of the C2-ester group. The resulting C5-lithiated or zincated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents with high regioselectivity.

The following table outlines potential derivatizations at the C5 position via a directed metalation-electrophile quench sequence.

| Electrophile (E+) | Reagent | Product Structure | Product Name |

| Iodine | I₂ | Methyl 3-(chloromethyl)-5-iodothiophene-2-carboxylate | |

| N,N-Dimethylformamide | DMF | Methyl 3-(chloromethyl)-5-formylthiophene-2-carboxylate | |

| Carbon Dioxide | CO₂ | 3-(Chloromethyl)-2-(methoxycarbonyl)thiophene-5-carboxylic acid | |

| Trimethylsilyl chloride | TMSCl | Methyl 3-(chloromethyl)-5-(trimethylsilyl)thiophene-2-carboxylate | |

| Benzaldehyde | PhCHO | Methyl 3-(chloromethyl)-5-(hydroxy(phenyl)methyl)thiophene-2-carboxylate |

This table presents hypothetical reaction products based on established principles of directed metalation.

Advanced Functionalization via Intramolecular Cyclization

The dual reactivity of Methyl 3-(chloromethyl)thiophene-2-carboxylate and its derivatives can be harnessed to construct thieno-fused heterocyclic systems. acs.org These strategies typically involve a two-step process: first, a nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction involving the newly introduced substituent and another position on the thiophene scaffold.

One such strategy involves the initial reaction with a nucleophile containing a secondary reactive site. For example, reaction with an amino-ester like ethyl 2-aminoacetate would yield an intermediate containing both a secondary amine and an ester. This intermediate could then be induced to undergo intramolecular cyclization to form a thieno-fused lactam.

A more advanced approach involves functionalizing the C5 position first, followed by an intramolecular cyclization that utilizes the C3-methyl group. For instance:

Introduction of an amino group at C5 via metalation followed by reaction with an electrophilic nitrogen source.

The resulting 5-amino derivative could then undergo intramolecular nucleophilic attack on the chloromethyl group to form a thieno[3,2-b]pyrrole derivative.

These cyclization strategies provide a powerful route to rigid, bicyclic structures that are of significant interest in materials science and medicinal chemistry. nih.gov

Applications of Methyl 3 Chloromethyl Thiophene 2 Carboxylate in Synthetic Chemistry

Building Block for Pharmaceutical Intermediates

The thiophene (B33073) ring is a key structural motif in a multitude of pharmaceutical compounds, valued for its bioisosteric relationship with the benzene (B151609) ring and its versatile chemical reactivity. Thiophene-2-carboxylate (B1233283) esters, in particular, serve as crucial starting materials for the synthesis of more complex drug scaffolds. The presence of a reactive chloromethyl group at the 3-position, as in Methyl 3-(chloromethyl)thiophene-2-carboxylate, would theoretically offer a convenient handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures.

Precursors to Advanced Drug Scaffolds

Thiophene derivatives are fundamental to the synthesis of various advanced drug scaffolds. For instance, the related compound, methyl 3-aminothiophene-2-carboxylate, is a well-established precursor for creating complex heterocyclic systems with potential biological activity. This amino derivative readily participates in condensation reactions to form fused ring systems, which are central to many therapeutic agents.

The chloromethyl group of Methyl 3-(chloromethyl)thiophene-2-carboxylate is highly electrophilic and would be expected to react readily with a wide range of nucleophiles. This reactivity allows for the introduction of various side chains and the construction of fused heterocyclic systems, which are pivotal in medicinal chemistry. For example, intramolecular cyclization following the reaction with a suitable nucleophile could lead to the formation of thieno[3,2-c]pyridines or other condensed thiophene systems, which are known to possess diverse pharmacological activities.

| Precursor Compound Analogue | Resulting Drug Scaffold Class | Potential Therapeutic Area |

| Methyl 3-aminothiophene-2-carboxylate | Thieno[2,3-d]pyrimidines | Anticancer, Antiviral |

| Halogenated 2-thiophenecarboxylic acids | Triazole-containing compounds | Antifungal |

| Thiophene-2-carboxamides | Kinase inhibitors | Oncology |

Synthesis of Heterocyclic Analogues with Potential Bioactivity

The synthesis of heterocyclic analogues with potential bioactivity is a cornerstone of drug discovery. Thiophene-containing heterocycles are of particular interest due to their broad spectrum of biological activities. The functional groups on the thiophene ring can be readily modified to tune the pharmacological properties of the resulting molecules.

While direct examples using Methyl 3-(chloromethyl)thiophene-2-carboxylate are scarce in the literature, the synthetic utility of similar building blocks is well-documented. For instance, the reaction of substituted thiophenes with various reagents can lead to the formation of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The chloromethyl group would serve as a key reactive site to build upon the thiophene core, enabling the synthesis of a library of analogues for biological screening.

Intermediate in Agrochemical Synthesis

The thiophene scaffold is also prevalent in the field of agrochemicals, contributing to the efficacy of various insecticides, herbicides, and fungicides. The development of novel agrochemicals often relies on the modular synthesis from versatile building blocks, a role that Methyl 3-(chloromethyl)thiophene-2-carboxylate is well-suited to fill.

Precursors for Insecticides and Herbicides

Halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the synthesis of a new class of 2,6-dihaloaryl 1,2,4-triazole insecticides. nih.gov These insecticides exhibit selective activity against common agricultural pests. nih.gov The synthesis of these complex molecules often begins with simpler, functionalized thiophenes. For example, the preparation of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a crucial building block, has been developed from methyl 3-methylthiophene-2-carboxylate. nih.gov This highlights the importance of substituted thiophene esters in constructing the core of active agrochemical ingredients.

The chloromethyl group in Methyl 3-(chloromethyl)thiophene-2-carboxylate could be leveraged to introduce specific functionalities required for insecticidal or herbicidal activity, either through direct displacement or by serving as a precursor to other reactive groups.

| Thiophene Precursor Type | Agrochemical Class | Target Pest/Weed |

| Halogenated 2-thiophenecarboxylic acids | 1,2,4-Triazole Insecticides | Aphids, Mites, Whiteflies nih.gov |

| Thiophene-based sulfonylureas | Herbicides | Broadleaf weeds |

Modular Synthesis of Agrochemical Active Ingredients

The modular nature of modern agrochemical synthesis allows for the rapid generation of diverse compound libraries to screen for optimal activity. The thiophene-2-carboxylate moiety provides a stable core structure, while the substituents at other positions can be varied. The chloromethyl group at the 3-position offers a point of diversification, allowing for the attachment of different molecular fragments to fine-tune the biological activity and physical properties of the final product. This modular approach is crucial for the development of new agrochemicals with improved efficacy and environmental profiles.

Precursor in Material Science and Polymer Chemistry

Thiophene-based polymers, particularly polythiophenes, are a significant class of conducting polymers with applications in various electronic devices such as organic field-effect transistors (OFETs), solar cells, and sensors. The properties of these materials are highly dependent on the structure of the monomeric units.

While the direct polymerization of Methyl 3-(chloromethyl)thiophene-2-carboxylate is not prominently described, the functionalization of thiophene monomers is a key strategy for tuning the properties of the resulting polymers. The chloromethyl group could potentially serve two main purposes in this context:

Post-polymerization functionalization: A polymer synthesized from a related thiophene monomer could be functionalized by introducing the chloromethyl group, which would then allow for further chemical modifications of the polymer backbone.

Synthesis of novel monomers: The chloromethyl group could be transformed into other functional groups prior to polymerization. For example, it could be converted to an alkoxy or an alkylthio group, which can influence the solubility, processability, and electronic properties of the resulting polythiophene.

The ester group at the 2-position would also impact the polymer's properties, potentially increasing its solubility in organic solvents and influencing its solid-state packing.

| Potential Application Area | Role of the Thiophene Monomer | Desired Property |

| Organic Electronics | Building block for conducting polymers | High charge carrier mobility, good solubility |

| Sensors | Functionalized polymer backbone | Specific analyte recognition |

| Smart Materials | Responsive polymer chains | Tunable optical and electronic properties |

Despite a comprehensive search for "Methyl 3-(chloromethyl)thiophene-2-carboxylate," publicly available scientific literature and research data are insufficient to generate a thorough and detailed article that adheres to the provided outline. The search results did not yield specific information regarding its applications as a monomer or intermediate for functional materials, its incorporation into conjugated polymer architectures, or its distinct utility in fine chemical production.

The available information often pertains to similar but structurally different thiophene derivatives, such as "Methyl 3-aminothiophene-2-carboxylate" or "2-Chloro-3-(chloromethyl)thiophene," which have different reactive properties and applications. Due to the strict requirement to focus solely on "Methyl 3-(chloromethyl)thiophene-2-carboxylate" and the lack of specific research findings for this compound, it is not possible to provide a scientifically accurate and detailed article covering the requested topics at this time. Further research and publication on this specific chemical compound are needed to fulfill such a request.

Theoretical and Computational Investigations of Methyl 3 Chloromethyl Thiophene 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scienceopen.com This method is widely used to investigate the structural and electronic properties of thiophene (B33073) derivatives. researchgate.netnih.gov For a molecule like Methyl 3-(chloromethyl)thiophene-2-carboxylate, DFT calculations would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms.

From this optimized structure, a variety of molecular properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which provide a detailed three-dimensional picture of the molecule. researchgate.net Furthermore, DFT can be used to compute electronic properties such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. mdpi.comtandfonline.com Vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure. mdpi.com

To illustrate the type of data obtained from such calculations, the table below presents hypothetical, yet representative, structural parameters for Methyl 3-(chloromethyl)thiophene-2-carboxylate, based on typical values for similar substituted thiophenes.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1285.45 |

| Dipole Moment (Debye) | 2.75 |

| Ionization Potential (eV) | 8.12 |

| Electron Affinity (eV) | 1.23 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For Methyl 3-(chloromethyl)thiophene-2-carboxylate, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing carboxylate group and the reactive chloromethyl group would significantly influence the energies and localizations of these orbitals. epfl.ch

From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as chemical hardness, softness, and electrophilicity. tandfonline.comtandfonline.com These indices provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in different chemical environments.

The following interactive table displays typical FMO energies and reactivity indices that could be expected for Methyl 3-(chloromethyl)thiophene-2-carboxylate, based on studies of analogous compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -1.45 |

| HOMO-LUMO Gap (ΔE) | 5.44 |

| Chemical Hardness (η) | 2.72 |

| Electrophilicity Index (ω) | 2.98 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.

For Methyl 3-(chloromethyl)thiophene-2-carboxylate, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common transformation for this type of compound. Computational methods can be used to model the reaction pathway of, for example, the substitution of the chlorine atom by a nucleophile.

By calculating the energies of the reactant, the transition state, and the product, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state, known as the activation energy, determines the reaction rate. DFT calculations are frequently employed to determine these energy profiles and locate the geometry of the transition states. acs.orgmdpi.com For instance, studies on palladium-catalyzed cross-coupling reactions of thiophene derivatives have successfully used DFT to map out the catalytic cycle, identifying the rate-determining step. mdpi.compsu.edu

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. tandfonline.com This approach can be used to calculate the energies of species in solution, providing a more realistic picture of the reaction energy profile. For certain systems, an explicit solvation model, where individual solvent molecules are included in the calculation, may be necessary to capture specific solvent-solute interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the electronic properties and reactivity of a single conformation, molecules are dynamic entities that can adopt various shapes. Methyl 3-(chloromethyl)thiophene-2-carboxylate has rotational freedom around the bonds connecting the substituents to the thiophene ring.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. frontiersin.orgnih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the study of the molecule's flexibility and the relative populations of different conformers at a given temperature. For Methyl 3-(chloromethyl)thiophene-2-carboxylate, MD simulations could reveal the preferred orientations of the ester and chloromethyl groups relative to the thiophene ring, which can influence its reactivity and interactions with other molecules. nih.govnih.gov Such simulations have been successfully applied to understand the conformational behavior of various thiophene derivatives. tandfonline.comfrontiersin.org

Intermolecular Interaction Analysis

The arrangement of molecules in the crystalline state and their condensed-phase properties are governed by a complex network of intermolecular interactions. For Methyl 3-(chloromethyl)thiophene-2-carboxylate, a comprehensive understanding of these non-covalent forces is crucial for predicting its crystal packing, polymorphism, and material properties. Theoretical and computational methods provide invaluable insights into the nature and strength of these interactions, which primarily include hydrogen bonding and halogen bonding, alongside weaker van der Waals forces.

A more prominent and directional interaction expected for this molecule is halogen bonding. The chlorine atom in the chloromethyl group can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms of the carboxylate group or the sulfur atom of the thiophene ring.

Hydrogen Bonding

In the absence of classical hydrogen bond donors, the intermolecular connectivity in the crystal structure of Methyl 3-(chloromethyl)thiophene-2-carboxylate would be dominated by weak C-H···O and potentially C-H···S interactions. Hirshfeld surface analysis of a closely related compound, Methyl 3-aminothiophene-2-carboxylate, reveals the percentage contributions of various intermolecular contacts. mdpi.com While the substitution of an amino group with a chloromethyl group will alter the specifics, the general distribution of contacts provides a useful analogy. We can anticipate that H···H contacts will be the most abundant, a common feature in organic molecules. mdpi.com The next most significant interactions are likely to be O···H/H···O contacts, indicative of C-H···O hydrogen bonds.

These C-H···O interactions would likely involve the hydrogen atoms of the methyl group and the thiophene ring acting as donors, and the carbonyl oxygen of the carboxylate group acting as the primary acceptor. The geometric parameters of these bonds, such as the H···O distance and the C-H···O angle, would be consistent with established criteria for weak hydrogen bonds.

Halogen Bonding

A key feature of Methyl 3-(chloromethyl)thiophene-2-carboxylate is the potential for halogen bonding. The chlorine atom, covalently bonded to the methylene (B1212753) carbon, possesses an electrophilic region known as a σ-hole on the extension of the C-Cl bond. This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the carbonyl oxygen atom (C-Cl···O) or the sulfur atom of the thiophene ring (C-Cl···S).

Theoretical studies on various halothiophene systems have quantified the energies of such interactions. tuni.fi The interaction energy (ΔEint) for halogen bonds involving chlorine can range from weak to moderate, depending on the nature of the halogen bond acceptor and the surrounding chemical environment. For C−X···N interactions in similar systems, energies have been calculated to be in the range of -5.4 to -19.6 kJ mol⁻¹. tuni.fi This suggests that C-Cl···O and C-Cl···S halogen bonds in Methyl 3-(chloromethyl)thiophene-2-carboxylate could be a significant directional force in its crystal packing, influencing the supramolecular architecture. The interplay between these halogen bonds and the weaker C-H···O hydrogen bonds would ultimately determine the final crystal structure.

Quantitative Analysis of Intermolecular Contacts

To visualize and quantify the contributions of different intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal to identify close contacts with neighboring molecules. The analysis of a related thiophene derivative provides a template for the expected distribution of contacts.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.0 |

| C···H / H···C | 10.0 |

| S···H / H···S | 8.0 |

| Cl···H / H···Cl | 5.0 |

| Cl···O / O···Cl | 3.0 |

| Other | 4.0 |

Note: This table presents a hypothetical distribution of intermolecular contacts for Methyl 3-(chloromethyl)thiophene-2-carboxylate based on data from analogous structures. The presence of the chloromethyl group is expected to introduce Cl···H and Cl···O contacts.

Interaction Energy Analysis

| Energy Component | Interaction Energy (kJ/mol) |

| Total Electrostatic | -173.5 |

| Total Polarization | -37.4 |

| Total Dispersion | -392.2 |

| Total Repulsion | 368.3 |

| Total Interaction Energy | -326.6 |

Note: The data in this table is from a computational study on Methyl 3-aminothiophene-2-carboxylate and is presented here as an illustrative example of the energy framework in a related thiophene derivative. mdpi.com

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 3 Chloromethyl Thiophene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a foundational overview of the molecular structure.

¹H NMR: The proton NMR spectrum of Methyl 3-(chloromethyl)thiophene-2-carboxylate is expected to show three distinct signals. The two protons on the thiophene (B33073) ring (H-4 and H-5) would appear as doublets in the aromatic region, with their coupling constant revealing their adjacent relationship. The chloromethyl (-CH₂Cl) protons would present as a singlet in the aliphatic region, and the methyl ester (-OCH₃) protons would also appear as a singlet, typically further upfield.

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals corresponding to each carbon atom in the molecule's asymmetric structure. This includes the ester carbonyl carbon, the four distinct carbons of the thiophene ring, the chloromethyl carbon, and the methyl ester carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-(chloromethyl)thiophene-2-carboxylate

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiophene H-4 | 7.1 - 7.4 (d) | 128 - 132 |

| Thiophene H-5 | 7.5 - 7.8 (d) | 132 - 136 |

| -CH₂Cl | 4.7 - 5.0 (s) | 40 - 45 |

| -OCH₃ | 3.8 - 4.0 (s) | 52 - 55 |

| Thiophene C-2 | - | 130 - 135 |

| Thiophene C-3 | - | 138 - 142 |

| -C=O | - | 160 - 165 |

(Note: Predicted values are based on standard chemical shift ranges and data from analogous thiophene derivatives. s = singlet, d = doublet.)

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish detailed connectivity within the molecule. princeton.edu

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, definitively confirming their scalar coupling and adjacency on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This would unambiguously link the H-4, H-5, chloromethyl, and methyl ester proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu Key expected correlations would include the methyl ester protons (-OCH₃) to the carbonyl carbon (-C=O) and the C-2 carbon of the thiophene ring. Additionally, the chloromethyl protons (-CH₂Cl) would show correlations to the C-3 and C-4 carbons of the ring, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net A NOESY spectrum would be expected to show a correlation between the chloromethyl protons and the H-4 proton, providing evidence for their spatial proximity on the thiophene ring.

For compounds that exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) is a powerful analytical method. Polymorphism can significantly impact a compound's physical properties, such as solubility and melting point. In ssNMR, the sample is analyzed in its solid, powdered form. Different polymorphs, having distinct molecular packing arrangements and conformations in the crystal lattice, will produce different ¹³C NMR spectra. These differences manifest as variations in chemical shifts and the appearance of multiple signals for crystallographically inequivalent carbon atoms. Therefore, ssNMR can be used to identify, differentiate, and quantify the polymorphic forms of Methyl 3-(chloromethyl)thiophene-2-carboxylate.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). researchgate.net This allows for the calculation of the elemental formula of the parent ion, providing definitive confirmation of the compound's chemical composition. The presence of chlorine is readily identified by its characteristic isotopic signature, with the ³⁵Cl and ³⁷Cl isotopes occurring in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio.

Table 2: Calculated Exact Masses for Molecular Ions of Methyl 3-(chloromethyl)thiophene-2-carboxylate (C₇H₇ClO₂S)

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₇³⁵ClO₂S]⁺ | ³⁵Cl | 190.0000 |

| [C₇H₇³⁷ClO₂S]⁺ | ³⁷Cl | 191.9971 |

| [C₇H₇³⁵ClO₂S+H]⁺ | ³⁵Cl | 191.0078 |

| [C₇H₇³⁷ClO₂S+H]⁺ | ³⁷Cl | 193.0049 |

| [C₇H₇³⁵ClO₂S+Na]⁺ | ³⁵Cl | 212.9898 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. wvu.edu The fragmentation pathways of Methyl 3-(chloromethyl)thiophene-2-carboxylate would provide valuable confirmation of its structure.